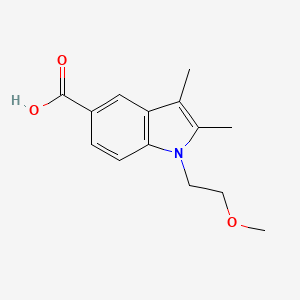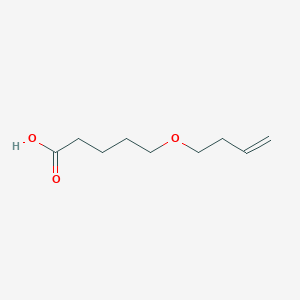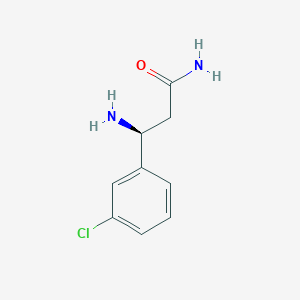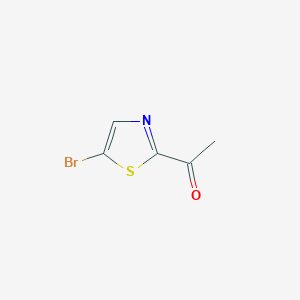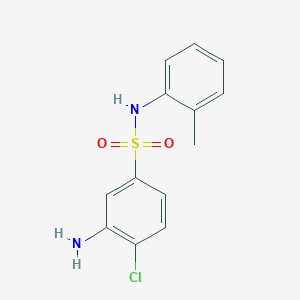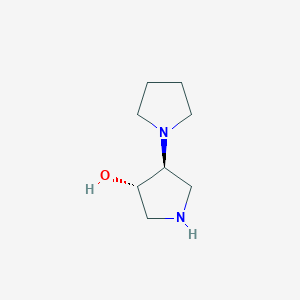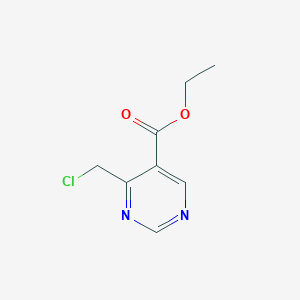
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key for this compound is DXAYETVUJFKIDW-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a key intermediate in the synthesis of various pyrimidine derivatives. For instance, Ogurtsov and Rakitin (2021) synthesized 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine using a two-step process from a similar starting compound, showcasing its utility in creating substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Anti-inflammatory and Anti-microbial Properties
Derivatives of ethyl 4-(chloromethyl)pyrimidine-5-carboxylate have been studied for their anti-inflammatory and anti-microbial properties. A study by A.S.Dongarwar et al. (2011) synthesized derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Nucleophilic Substitution Reactions
Shadbolt and Ulbricht (1967) explored the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, providing insights into the reactivity and potential applications of similar ethyl 4-(chloromethyl)pyrimidine-5-carboxylates in chemical synthesis (Shadbolt & Ulbricht, 1967).
Role in Heterocyclic Chemistry
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate plays a role in the synthesis of various heterocyclic compounds. Bakhite et al. (2005) demonstrated its use in preparing thieno[2,3-b]pyridine derivatives, indicating its versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Ring-Cleavage Reactions
The compound is also significant in studying ring-cleavage reactions. Andrews and Tong (1968) investigated the acid-catalyzed ring-cleavage of similar pyrimidine derivatives, providing an understanding of the compound's behavior under different chemical conditions (Andrews & Tong, 1968).
Nonlinear Optical Properties
The compound's derivatives show potential in nonlinear optics (NLO). Hussain et al. (2020) explored the NLO properties of thiopyrimidine derivatives, highlighting the compound's relevance in material science and optoelectronics (Hussain et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-5-11-7(6)3-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYETVUJFKIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
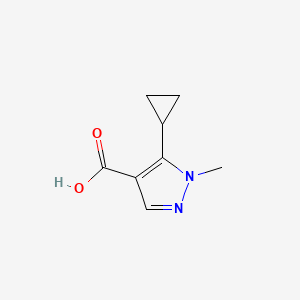
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)
